3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

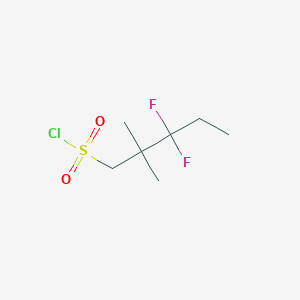

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClF2O2S and a molecular weight of 234.69 g/mol . This compound is characterized by the presence of two fluorine atoms, two methyl groups, and a sulfonyl chloride functional group attached to a pentane backbone. It is primarily used in organic synthesis and various industrial applications.

Méthodes De Préparation

The synthesis of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through the reaction of 3,3-Difluoro-2,2-dimethylpentane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Reaction Conditions: The reaction is typically conducted at low temperatures to ensure the stability of the intermediate products. The use of a solvent such as dichloromethane can help in controlling the reaction rate and improving the yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high throughput.

Analyse Des Réactions Chimiques

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids. Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and hydrogen peroxide. The reactions are often carried out under mild conditions to prevent degradation of the product.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride serves as a key reagent for introducing sulfonyl groups into organic compounds. This functionalization can significantly enhance the stability and biological activity of the resulting molecules. The compound is particularly useful in synthesizing sulfonamides and other sulfonyl derivatives that are important in pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis of this compound typically involves reacting 3,3-Difluoro-2,2-dimethylpentane with chlorosulfonic acid under controlled conditions. This reaction is often performed in an inert atmosphere to prevent side reactions, and it can yield various sulfonic acids and sulfonamides that serve as intermediates in further chemical transformations.

Biological Applications

Development of Bioactive Molecules

In medicinal chemistry, this compound is utilized to synthesize novel bioactive molecules such as enzyme inhibitors and receptor modulators. These compounds are crucial for studying biological pathways and developing new therapeutic agents. For instance, sulfonamides derived from this reagent have shown potential antiviral activity against various pathogens, including the yellow fever virus .

Protein Engineering

The electrophilic nature of the sulfonyl chloride group allows it to modify biomolecules such as proteins and peptides through sulfonylation. This modification can influence protein function and stability, making this compound a valuable tool in drug development and protein engineering.

Industrial Applications

Production of Specialty Chemicals

This compound finds applications in the production of specialty chemicals including surfactants, dyes, and polymers. The ability to introduce fluorinated groups into these materials enhances their properties, such as hydrophobicity and thermal stability.

Case Studies

Mécanisme D'action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the target molecule .

Comparaison Avec Des Composés Similaires

3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single methyl group. It is widely used in organic synthesis but lacks the fluorine atoms and branched structure of this compound.

Trifluoromethanesulfonyl chloride: A sulfonyl chloride compound with three fluorine atoms. It is highly reactive and used in the synthesis of fluorinated compounds. it does not have the same branched structure as this compound.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride compound.

Propriétés

IUPAC Name |

3,3-difluoro-2,2-dimethylpentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClF2O2S/c1-4-7(9,10)6(2,3)5-13(8,11)12/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGIYYXNZOJTJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.